Octanoic acid, 8-(2-chloro-4-methoxyphenoxy)-2-(diethoxyphosphinyl)-, ethyl ester
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Overview
Description
Octanoic acid, 8-(2-chloro-4-methoxyphenoxy)-2-(diethoxyphosphinyl)-, ethyl ester is a complex organic compound that belongs to the class of esters. Esters are commonly used in various industrial applications due to their unique chemical properties. This compound is characterized by the presence of an octanoic acid backbone, substituted with a chlorinated methoxyphenoxy group and a diethoxyphosphinyl group, making it a versatile molecule in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octanoic acid, 8-(2-chloro-4-methoxyphenoxy)-2-(diethoxyphosphinyl)-, ethyl ester typically involves multiple steps:
Formation of the Octanoic Acid Backbone: This can be achieved through the oxidation of octanol or the hydrolysis of octanoyl chloride.
Introduction of the Chlorinated Methoxyphenoxy Group: This step involves the reaction of octanoic acid with 2-chloro-4-methoxyphenol under acidic or basic conditions.
Addition of the Diethoxyphosphinyl Group: This is usually done through a phosphorylation reaction using diethyl phosphite and a suitable catalyst.
Esterification: The final step involves the esterification of the resulting compound with ethanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions would be optimized for temperature, pressure, and catalyst concentration to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenoxy group, leading to the formation of quinones.
Reduction: Reduction reactions can target the chlorinated group, converting it to a hydroxyl group.
Substitution: The chlorine atom in the methoxyphenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Ammonia, thiols, and other nucleophiles.
Major Products
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Hydroxyl-substituted derivatives.
Substitution Products: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biochemical Studies: Used in the study of enzyme interactions and metabolic pathways.
Medicine
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical structure.
Industry
Agriculture: Used in the formulation of pesticides and herbicides.
Materials Science: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of Octanoic acid, 8-(2-chloro-4-methoxyphenoxy)-2-(diethoxyphosphinyl)-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The diethoxyphosphinyl group can act as a phosphate mimic, influencing phosphorylation pathways. The methoxyphenoxy group can interact with aromatic binding sites, affecting biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Octanoic Acid Esters: Compounds with similar octanoic acid backbones but different substituents.
Chlorinated Phenoxy Esters: Compounds with chlorinated phenoxy groups but different acid backbones.
Phosphinyl Esters: Compounds with phosphinyl groups but different acid and phenoxy groups.
Uniqueness
The unique combination of the octanoic acid backbone, chlorinated methoxyphenoxy group, and diethoxyphosphinyl group makes this compound particularly versatile and useful in various applications. Its ability to undergo multiple types of chemical reactions and its potential in scientific research and industrial applications highlight its significance.
Properties
CAS No. |
73514-95-1 |
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Molecular Formula |
C21H34ClO7P |
Molecular Weight |
464.9 g/mol |
IUPAC Name |
ethyl 8-(2-chloro-4-methoxyphenoxy)-2-diethoxyphosphoryloctanoate |
InChI |
InChI=1S/C21H34ClO7P/c1-5-26-21(23)20(30(24,28-6-2)29-7-3)12-10-8-9-11-15-27-19-14-13-17(25-4)16-18(19)22/h13-14,16,20H,5-12,15H2,1-4H3 |
InChI Key |
GLMAUUCGSVRVNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCCCCOC1=C(C=C(C=C1)OC)Cl)P(=O)(OCC)OCC |
Origin of Product |
United States |
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